2-Amino-6-chlorobenzenethiol

Catalog No.
S3322638
CAS No.
14482-33-8
M.F
C6H6ClNS
M. Wt
159.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chlorobenzenethiol

CAS Number

14482-33-8

Product Name

2-Amino-6-chlorobenzenethiol

IUPAC Name

2-amino-6-chlorobenzenethiol

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2

InChI Key

CUSZLHZMWOEZBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)S)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)N

Bioconjugation:

2-ACBT possesses a unique combination of functional groups: an amine, a thiol, and a chloro-substituted aromatic ring. This combination makes it a promising candidate for bioconjugation, which involves linking molecules together to create new materials with desired properties. The amine group can participate in amide bond formation, while the thiol group can undergo thiol-ene or thiol-yne click reactions. The chloro group can be further functionalized to introduce additional functionalities. PubChem, National Institutes of Health:

Proteomics Research:

Some studies have explored the use of 2-ACBT derivatives as affinity tags in proteomics research. Affinity tags are short peptide sequences or small molecules that bind to specific proteins with high affinity. By attaching an affinity tag to a protein of interest, researchers can easily purify and isolate it from complex mixtures like cell lysates. 2-ACBT derivatives with specific linker groups could potentially be used to attach the tag to the protein of interest via the thiol group, enabling efficient purification and analysis.

2-Amino-6-chlorobenzenethiol, also known as 2-amino-6-chlorobenzene-1-thiol, is an organic compound with the molecular formula C₆H₆ClN₁S. It features a benzene ring substituted with an amino group and a thiol group, along with a chlorine atom at the 6-position. This compound has a molecular weight of approximately 159.639 g/mol and is categorized under thiophenols due to the presence of the thiol functional group. Its structure allows for various

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Condensation Reactions: It can react with aldehydes to form thiazole derivatives, similar to other amino thiophenols .
  • Oxidation: The thiol group may undergo oxidation to form disulfides or sulfonic acids under certain conditions.

The biological activity of 2-amino-6-chlorobenzenethiol has been studied for its potential therapeutic applications. Compounds with similar structures often exhibit antimicrobial and antifungal properties. Specific studies have indicated that derivatives of this compound may show cytotoxic effects against certain cancer cell lines, suggesting potential in anticancer drug development . Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several methods have been reported for the synthesis of 2-amino-6-chlorobenzenethiol:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of 6-chloroaniline with sodium sulfide or thiourea under appropriate conditions to yield the desired thiol compound.
  • Reduction Reactions: Starting from nitro or other functionalized derivatives, reduction processes can lead to the formation of 2-amino-6-chlorobenzenethiol.

These methods highlight the versatility in synthesizing this compound from various precursors .

2-Amino-6-chlorobenzenethiol has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting microbial infections or cancer.
  • Dyes and Pigments: The compound can be utilized in dye chemistry due to its ability to form colored complexes.
  • Analytical Chemistry: It is used in analytical methods such as chromatography for detecting specific analytes due to its unique chemical properties .

Interaction studies involving 2-amino-6-chlorobenzenethiol have focused on its reactivity with metal ions and other organic compounds. For instance, it has been observed that this compound can form stable complexes with transition metals, which may enhance its properties for use in catalysis or as sensors. Additionally, studies have shown that it can interact with biological macromolecules, potentially influencing cellular processes .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-6-chlorobenzenethiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-chlorobenzenethiolAmino and thiol groups at different positionsKnown for forming thiazole derivatives easily
2-Amino-5-chlorobenzenethiolSimilar substitution patternExhibits different reactivity due to position
3-Amino-4-chlorobenzenethiolDifferent chlorination patternPotentially different biological activity

Each of these compounds demonstrates unique reactivity and biological profiles, making them valuable for various applications in research and industry.

XLogP3

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Dates

Modify: 2023-08-19

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